methyl 3-acetyl-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Overview
Description
Methyl 3-acetyl-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C16H18N2O5 and its molecular weight is 318.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 318.12157168 g/mol and the complexity rating of the compound is 543. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Characterization : This compound is involved in the synthesis of complex molecular structures. For example, its derivatives have been synthesized and characterized through spectroscopic and crystal structure analysis, providing insights into the molecular configuration and potential applications in chemical research (Begum & Vasundhara, 2009).
Formation of Heterocyclic Compounds : It serves as a reagent in the formation of various heterocyclic compounds. These include pyrido[1,2-a]pyrimidin-4-ones and thiazolopyrimidines, illustrating its utility in developing new chemical entities (Selič, Grdadolnik, & Stanovnik, 1997).
Biological and Pharmacological Applications
Cytotoxicity and Antimicrobial Activity : Some derivatives of this compound have been evaluated for their cytotoxic and antimicrobial activities. These studies are crucial for identifying potential therapeutic applications, especially in the field of anticancer and antimicrobial research (Hassan, Hafez, & Osman, 2014).
Liquid Crystal Properties : Research has also focused on the liquid crystal properties of pyrimidinecarboxylate derivatives. These findings are significant for applications in materials science, particularly in the development of liquid crystal displays and other electronic devices (Mikhaleva, 2003).
Chemical Reactivity and Applications
Chemical Reactivity Studies : Investigations into the chemical reactivity of similar compounds provide valuable information for synthetic chemistry applications. These studies help understand the compound's behavior under various conditions, aiding in the development of new synthetic methodologies (Farouk, Ibrahim, & El-Gohary, 2021).
Synthesis of Novel Compounds : It is instrumental in the synthesis of novel compounds with potential pharmacological relevance. These syntheses contribute to the expansion of chemical libraries, which are essential for drug discovery and development (Jadhav, Jadhav, Kale, & Sirsat, 2022).
Properties
IUPAC Name |
methyl 3-acetyl-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,4-dihydropyrimidine-5-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-9-13(15(20)23-4)14(18(10(2)19)16(21)17-9)11-7-5-6-8-12(11)22-3/h5-8,14H,1-4H3,(H,17,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNOYUNMXFZVCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N(C(=O)N1)C(=O)C)C2=CC=CC=C2OC)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.